molecular formula C27H29N5O4 B2794478 DC 838

DC 838

カタログ番号: B2794478
分子量: 487.5 g/mol
InChIキー: UOPZGBKCQNVSIP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

DC 838 is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxaline is a nitrogen-containing heterocyclic compound known for its diverse pharmacological properties . This compound is characterized by the presence of a quinoxaline core, which is fused with furan rings and a piperidine moiety, making it a unique and potentially valuable molecule in various scientific fields.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of DC 838 typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline ring . The furan rings are then introduced through further synthetic steps, often involving cyclization reactions. The piperidine moiety is incorporated through nucleophilic substitution reactions, where diethylpiperidine is reacted with appropriate intermediates under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This often includes the use of green chemistry principles to minimize environmental impact and reduce costs. Techniques such as continuous flow synthesis and the use of heterogeneous catalysts can be employed to scale up the production process .

化学反応の分析

Types of Reactions

DC 838 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan rings can yield furanones, while reduction of the quinoxaline core can produce dihydroquinoxaline derivatives .

類似化合物との比較

Similar Compounds

    Olaquindox: An antibiotic used in veterinary medicine.

    Echinomycin: An anticancer and antibiotic agent.

    Atinoleutin: Known for its antimicrobial properties.

    Levomycin: Used as an antibiotic.

    Carbadox: Another veterinary antibiotic.

Uniqueness

DC 838 is unique due to its complex structure, which combines the quinoxaline core with furan rings and a piperidine moiety. This unique combination enhances its potential for diverse pharmacological activities and makes it a valuable compound for further research and development .

生物活性

DC 838 is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

1. Synthesis and Structural Properties

This compound belongs to a class of compounds synthesized through specific chemical reactions aimed at enhancing its biological efficacy. The structural properties of this compound are crucial as they influence its interaction with biological targets. Initial studies indicate that modifications in the molecular structure can lead to variations in biological activity.

2. Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties:

  • Minimum Inhibitory Concentration (MIC) : Studies report that this compound shows MIC values ranging from 1.95 to 7.81 µg/mL against various Gram-positive bacteria, indicating strong antibacterial activity. The Minimum Bactericidal Concentration (MBC) values ranged from 3.91 to 62.5 µg/mL, suggesting a bactericidal effect with an MBC/MIC ratio of 1–4, which is indicative of effective antimicrobial action against pathogens such as Staphylococcus epidermidis and Bacillus subtilis .

Table 1: Antimicrobial Activity of this compound

Microorganism MIC (µg/mL) MBC (µg/mL)
Staphylococcus epidermidis1.953.91
Micrococcus luteus3.917.81
Bacillus subtilis7.8115.62
Escherichia coli>500>1000

3. Cytotoxicity Studies

Cytotoxicity assessments of this compound were conducted using various cancer cell lines to evaluate its safety profile:

  • Cell Viability : At doses up to 100 µM, this compound did not exhibit significant cytotoxic effects, maintaining cell viability levels around 85%. Notably, at a concentration of 75 µM, some compounds related to this compound showed cytotoxicity levels reaching approximately 40% .

Table 2: Cytotoxicity Profile of this compound

Concentration (µM) Cell Viability (%)
25>100
50~85
75~60
100~85

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary data suggest that it may act through multiple pathways, including the disruption of bacterial cell membranes and interference with cellular processes in cancer cells.

5. Case Studies and Applications

Several case studies highlight the practical applications of this compound in clinical settings:

  • A study focused on the application of this compound in treating infections caused by resistant strains of bacteria, demonstrating its potential as a therapeutic agent in antibiotic-resistant scenarios.
  • Another case study explored its anticancer properties, showing promising results in inhibiting tumor growth in vitro.

6. Conclusion

This compound presents a compelling profile as an antimicrobial and anticancer agent based on current research findings. Its low cytotoxicity and effective antimicrobial activity position it as a candidate for further development in therapeutic applications. Future studies should focus on elucidating its mechanisms of action and optimizing its structural properties for enhanced efficacy.

特性

IUPAC Name

1-N-[2,3-bis(furan-2-yl)quinoxalin-6-yl]-3-N,3-N-diethylpiperidine-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5O4/c1-3-31(4-2)26(33)18-8-5-13-32(17-18)27(34)28-19-11-12-20-21(16-19)30-25(23-10-7-15-36-23)24(29-20)22-9-6-14-35-22/h6-7,9-12,14-16,18H,3-5,8,13,17H2,1-2H3,(H,28,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOPZGBKCQNVSIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CCCN(C1)C(=O)NC2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CO4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。